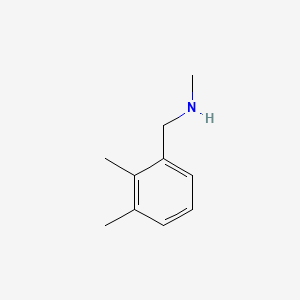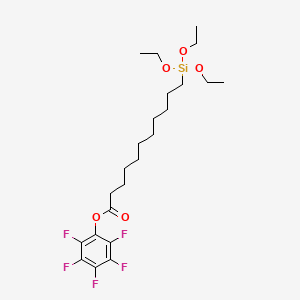
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a chemical compound with the molecular formula C23H35F5O5Si. It is known for its unique structure, which includes a pentafluorophenyl group and a triethoxysilane group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane typically involves the reaction of pentafluorophenol with decyltriethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.
Hydrolysis: The triethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed product can further react with other silanol-containing compounds to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation Conditions: Condensation reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding silanol.
Condensation Products: The condensation reactions lead to the formation of siloxane polymers.
Scientific Research Applications
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
10-(Pentafluorophenoxycarbonyl)decyltriisopropoxysilane: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is unique due to its combination of a pentafluorophenyl group and a triethoxysilane group. This combination imparts distinctive chemical properties, such as high reactivity and the ability to form stable siloxane bonds, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F5O5Si/c1-4-30-34(31-5-2,32-6-3)16-14-12-10-8-7-9-11-13-15-17(29)33-23-21(27)19(25)18(24)20(26)22(23)28/h4-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFFEEIHQJVCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F5O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxaspiro[3,3]heptane](/img/new.no-structure.jpg)
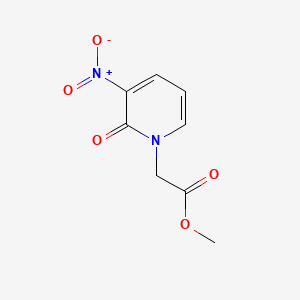
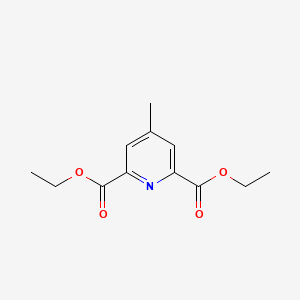
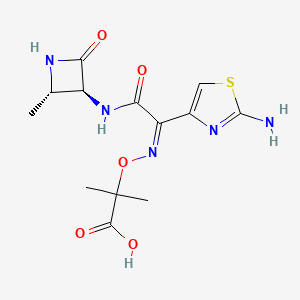
![5-Bromo-2-[(trifluoromethyl)thio]pyridine](/img/structure/B598325.png)
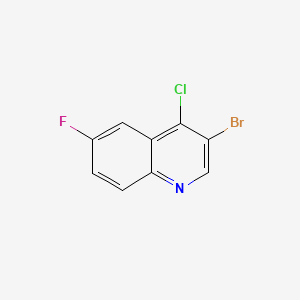

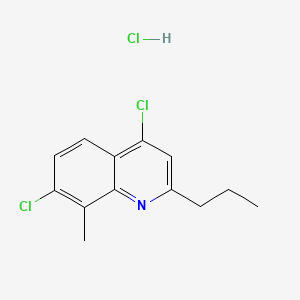
![2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B598333.png)
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)
![6-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B598336.png)
